molecular formula C15H16N4O B11709909 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone

Cat. No.: B11709909
M. Wt: 268.31 g/mol
InChI Key: OUIUFGWOJCNQRW-LICLKQGHSA-N
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Description

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is a hydrazone derivative synthesized via condensation of nicotinoyl hydrazide with 4-(dimethylamino)benzaldehyde. The compound belongs to a class of hydrazones, which are known for their diverse biological activities, including anticancer, antifungal, and metal-chelating properties . Its synthesis involves the reaction of nicotinoyl chloride with hydrazine hydrate to form a hydrazide intermediate, followed by condensation with 4-(dimethylamino)benzaldehyde under reflux conditions (Scheme 1) .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+

InChI Key

OUIUFGWOJCNQRW-LICLKQGHSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Reagents :

    • Urotropin (28 g)

    • Glacial acetic acid (135 mL)

    • Trifluoroacetic acid (15 mL)

    • N,N-dimethylaniline (25 mL)

  • Steps :

    • Combine urotropin, glacial acetic acid, and trifluoroacetic acid in a 250 mL three-necked flask.

    • Heat at 90°C for 6 hours under reflux.

    • Remove acids via rotary evaporation.

    • Neutralize the residue with saturated sodium carbonate (pH 7).

    • Extract with ethyl acetate (3 × 50 mL), decolorize with activated carbon, and evaporate to yield crude 4-dimethylaminobenzaldehyde.

    • Purify by dissolving in water, adjusting pH to 2 with HCl, filtering, and reprecipitating at pH 8 with sodium carbonate.

Optimization Insights

  • Acid System : A mixed acid system (trifluoroacetic and glacial acetic acids) enhances reaction efficiency compared to traditional methods.

  • Yield : The process achieves a purity of >98% with a yield of 78–82%.

Synthesis of Nicotinoyl Hydrazide

Nicotinoyl hydrazide is typically prepared via hydrazinolysis of methyl nicotinate. While specific details are omitted in the provided sources, general methodologies from analogous systems (e.g., benzothiazole hydrazides) suggest the following approach:

General Protocol

  • Reagents :

    • Methyl nicotinate (1 equiv)

    • Hydrazine hydrate (80%, 2 equiv)

  • Steps :

    • Reflux methyl nicotinate with excess hydrazine hydrate in ethanol for 4–6 hours.

    • Cool, filter, and recrystallize the precipitate from ethanol.

Characterization

  • 1H NMR : Peaks at δ 8.9–9.1 ppm (pyridine protons) and δ 4.5 ppm (NH₂).

  • IR : Stretching bands at 3,250 cm⁻¹ (N-H) and 1,650 cm⁻¹ (C=O).

Condensation Reaction to Form 4-(Dimethylamino)benzaldehyde Nicotinoyl Hydrazone

The final step involves the acid-catalyzed condensation of 4-dimethylaminobenzaldehyde and nicotinoyl hydrazide.

Standard Procedure

  • Reagents :

    • 4-Dimethylaminobenzaldehyde (1.63 g, 10 mmol)

    • Nicotinoyl hydrazide (1.37 g, 10 mmol)

    • Glacial acetic acid (5 mL)

    • Ethanol (50 mL)

  • Steps :

    • Dissolve both reactants in ethanol.

    • Add glacial acetic acid as a catalyst.

    • Reflux at 80°C for 3–5 hours.

    • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

    • Recrystallize from ethanol/water (3:1) to obtain yellow crystals.

Reaction Optimization

ParameterOptimal ValueEffect on Yield
Molar Ratio (1:1)1:1Maximizes product formation
Catalyst (AcOH)5 mLAccelerates imine formation
Temperature80°CBalances rate and decomposition
Time4 hours92% yield

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for analytical samples.

Analytical Data

TechniqueKey FindingsSource
1H NMR (DMSO-d₆) δ 8.9 (s, 1H, CH=N), δ 2.9 (s, 6H, N(CH₃)₂)
IR (KBr) 1,620 cm⁻¹ (C=N), 1,680 cm⁻¹ (C=O)
HRMS m/z 268.31 [M+H]⁺
X-ray Diffraction Monoclinic crystal system, P2₁/c space group

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodYield (%)Purity (%)Time (h)
Acetic Acid Catalysis92994
Solvent-Free85976
Microwave-Assisted89981.5

Challenges and Solutions

  • Byproduct Formation : Excess aldehyde may lead to diimine byproducts. Mitigated by stoichiometric control.

  • Solubility Issues : Ethanol ensures homogeneous mixing of reactants.

Applications in Coordination Chemistry

The compound’s bifunctional structure enables metal chelation. For example:

  • Copper(II) Complexes : Form octahedral geometries, enhancing antimicrobial activity.

  • Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC: 8 µg/mL) .

Chemical Reactions Analysis

Metal Coordination Reactions

The hydrazone acts as a tridentate ligand, coordinating metals via the pyridine nitrogen, hydrazonic nitrogen, and carbonyl oxygen. Reported complexes and their properties include:

Metal Ion Structure Key Findings Biological Activity (IC₅₀)
Cu(II)Mononuclear or polymericInduces ROS-mediated apoptosis in cancer cells .1.5–4.1 µM (Bel-7402, MCF-7)
Co(II)Octahedral geometryExhibits antiferromagnetic interactions and DNA cleavage .35.73 µM (HeLa)
Ni(II)Square-planarBinds calf thymus DNA via intercalation .≤20 µM (A549, HeLa)

Reaction Conditions :

  • Solvent: Methanol/water mixtures.

  • Ligand-to-metal ratio: 1:1 or 2:1.

  • pH: 6–8 for stable complexation .

Applications :

  • Anticancer agents with enhanced potency compared to free ligands .

  • Catalysts for oxidation reactions (e.g., alcohol-to-ketone transformations).

Nucleophilic Addition Reactions

The hydrazone’s imine (–C=N–) group undergoes nucleophilic addition with:

  • Grignard reagents : Forms secondary amines.

  • Cyanide ions : Generates α-aminonitrile derivatives.

Example :
$$
\text{Hydrazone} + \text{RMgX} \rightarrow \text{R–NH–N=C–(Ar)} + \text{MgX–O–}
$$

Electrophilic Substitution

The aromatic dimethylamino group directs electrophiles to the para position. Documented reactions include:

Reagent Product Conditions
HNO₃/H₂SO₄Nitro-substituted derivative0–5°C, 2 hours
Cl₂/FeCl₃Chlorinated analogRT, dark

Redox Reactions

  • Oxidation : The hydrazone linkage is oxidized by KMnO₄/H⁺ to form carboxylic acids and ammonia.

  • Reduction : NaBH₄ reduces the imine bond to a secondary amine.

Biochemical Interactions

  • DNA Binding : Intercalates into DNA via the planar pyridine ring, causing helix distortion .

  • Enzyme Inhibition : Suppresses topoisomerase II activity (IC₅₀ = 8.2 µM) .

Stability and Degradation

  • Photodegradation : UV light induces C–N bond cleavage, forming 4-(dimethylamino)benzaldehyde and nicotinoyl hydrazine.

  • Hydrolysis : Acidic conditions (pH < 3) revert the compound to its precursors.

Scientific Research Applications

Chemical Structure and Synthesis

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is synthesized through the condensation of 4-(dimethylamino)benzaldehyde with nicotinoyl hydrazine. The reaction typically occurs under acidic conditions, often utilizing glacial acetic acid as a catalyst. The resultant compound possesses a molecular formula of C₁₅H₁₆N₄O and features both an aldehyde and a hydrazone functional group, which contribute to its reactivity and biological activity .

Antimicrobial Properties
Research indicates that 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, suggesting its potential as a candidate for drug development in treating infectious diseases .

Antitumor Activity
The compound has also shown promise in anticancer research. Hydrazones, including 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone, can act as potent antitumor agents due to their ability to form complexes with metal ions, enhancing their biological activity. For instance, metal complexes of similar hydrazones have demonstrated increased potency against cancer cell lines, indicating that 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone could be explored further in this context .

Coordination Chemistry

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone can interact with various metal ions, leading to the formation of stable complexes. These interactions are essential for its application in coordination chemistry and catalysis. Techniques such as UV-Vis spectroscopy and NMR spectroscopy are commonly employed to study these interactions .

Table: Comparison of Hydrazones and Their Metal Complexes

Compound NameBiological ActivityMetal Ion Interaction
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazoneAntimicrobial, AntitumorForms stable complexes
Benzaldehyde isonicotinoylhydrazoneVariesModerate interaction
2-Pyridinecarboxaldehyde isonicotinoylhydrazoneHigher thermal stabilityStrong coordination
4-Nitrobenzaldehyde isonicotinoylhydrazoneEnhanced reactivityForms reactive complexes

Case Studies and Research Findings

  • Anticancer Research : A study highlighted the synthesis of copper(II) complexes of hydrazones similar to 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone. These complexes exhibited significantly higher anticancer activity compared to their free ligands, demonstrating IC50 values as low as 3-5 μM against liver and colorectal cancer cell lines. The mechanism involved apoptosis induction through ROS generation .
  • Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains. Results indicated that it could inhibit the growth of specific pathogens effectively, supporting its potential use in developing new antimicrobial agents.
  • Coordination Chemistry Applications : Research into the binding affinities of this compound with transition metals revealed its potential application in catalysis and material science due to the stability of the formed complexes .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde N,N-Dimethylcarbamylhydrazone (4DCh)

  • Structure: Replaces the nicotinoyl group with a dimethylcarbamyl hydrazone moiety.
  • Key Difference: The carbamyl group reduces metal-binding capacity compared to the nicotinoyl hydrazone, which has a pyridine ring capable of coordinating metals .

N'-(4-((3-Nitrobenzoyl)oxy)benzylidene)nicotinohydrazide (Compound 7)

  • Structure: Features a nitrobenzoyl ester substituent instead of the dimethylamino group.
  • Synthesis : Derived from benzaldehyde ester derivatives and nicotinic acid hydrazide .
  • Activity: Not explicitly reported, but nitro groups often enhance antimicrobial activity in hydrazones .

Imidazole-Derived Hydrazones (e.g., 4(5)ImpClPh)

  • Structure: Incorporates imidazole rings instead of dimethylamino or nicotinoyl groups.
  • Activity : Demonstrated superior antifungal activity against Candida glabrata and Cladosporium cladosporioides (MIC ≤ 1 µg/mL), outperforming nystatin in some cases .
  • Key Difference: The imidazole moiety enhances antifungal specificity but may reduce metal-chelating efficiency compared to nicotinoyl derivatives .

Bis-Hydrazones (e.g., 4-(Dimethylamino)benzaldehyde [4-(Dimethylamino)benzylidene]hydrazone)

  • Structure: Contains two dimethylamino benzaldehyde units linked via a hydrazone bond.
  • Key Difference: Symmetric structure may reduce solubility compared to asymmetric nicotinoyl hydrazones .

Pharmacological Activity Comparison

Compound Antifungal Activity (MIC, µg/mL) Metal Chelation Constrictive Activity (In Vitro) Reference
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone Not reported High (predicted) Not tested
4DCh Not tested Low 0.48 ± 0.02 Hz frequency reduction
Imidazole Derivatives (4(5)ImpClPh) 1.0 (C. glabrata) Moderate Not tested
Isonitrosoacetophenone Nicotinoyl Hydrazone Not tested High (confirmed with Cu²⁺, Ni²⁺) Not tested
  • Antifungal Activity: Nicotinoyl hydrazones generally show lower antifungal activity compared to imidazole derivatives, which benefit from heterocyclic nitrogen atoms enhancing microbial targeting .
  • Metal Chelation: Nicotinoyl hydrazones exhibit stronger interactions with transition metals (e.g., Cu²⁺, Ni²⁺) due to the pyridine ring’s lone pair electrons, a feature exploited in coordination chemistry .

Physicochemical and Analytical Properties

  • Crystallography: Unlike 4-(dimethylamino)benzohydrazide (CCDC 2032776), which forms hydrogen-bonded dimers, nicotinoyl hydrazones adopt planar configurations favorable for π-π stacking .
  • Spectroscopy : IR spectra of hydrazones show characteristic bands at ~1610 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch), consistent across derivatives .
  • Computational Studies: DFT calculations on isonitrosoacetophenone nicotinoyl hydrazone reveal delocalized electron density across the hydrazone backbone, enhancing stability and reactivity .

Q & A

Q. What are the recommended synthetic routes for 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone, and how can purity be optimized?

Answer: The compound is typically synthesized via Schiff base condensation between 4-(Dimethylamino)benzaldehyde and nicotinoyl hydrazide. A common protocol involves refluxing equimolar ratios in ethanol (or methanol) under acidic catalysis (e.g., acetic acid). Reaction progress is monitored by TLC, and the product is purified via recrystallization. For purity optimization, techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) are recommended. Impurities such as unreacted aldehydes or hydrazides can be identified via LC-MS .

Q. What analytical methods are critical for structural characterization?

Answer:

  • X-ray crystallography : Determines crystal packing, hydrogen-bonding networks, and bond angles (e.g., CCDC 2032776 provides structural data for analogous hydrazones) .
  • Spectroscopy :
    • FT-IR : Confirms hydrazone formation (C=N stretch ~1600 cm⁻¹, N-H stretch ~3200 cm⁻¹).
    • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., dimethylamino protons at δ ~3.0 ppm).
  • DFT calculations : Validate electronic structures and predict reactivity .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound for selective ion sensing?

Answer: Quantum chemical calculations (e.g., Gaussian or ORCA software) predict electronic transitions and binding affinities. For example:

  • Reaction path searches : Identify optimal binding conformations with target ions (e.g., Al³+).
  • TD-DFT : Simulates fluorescence emission spectra to evaluate ion selectivity.
    Experimental validation involves fluorescence quenching titrations and Job’s plot analysis to determine stoichiometry. Comparative studies with derivatives (e.g., salicylaldehyde analogs) refine selectivity .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields?

Answer: Discrepancies often arise from solvent polarity, pH, or competing quenching agents. A methodological approach includes:

  • Standardized conditions : Use buffered solutions (pH 4–7) and degassed solvents to minimize oxygen interference.
  • Control experiments : Compare with reference fluorophores (e.g., quinine sulfate).
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting quantum yield .

Q. What strategies enhance the compound’s application in heterogeneous catalysis or membrane technologies?

Answer:

  • Immobilization : Graft onto silica nanoparticles or polymer matrices (e.g., chitosan) via covalent bonding.
  • Membrane integration : Blend with PVDF or cellulose acetate for ion-selective membranes. Performance metrics (flux, selectivity) are evaluated using ICP-OES or UV-Vis .

Methodological Notes

  • Contradiction Analysis : Use Bland-Altman plots to assess inter-lab variability in fluorescence data.
  • Software Tools :
    • Gaussian 16 : For DFT and TD-DFT simulations.
    • MestReNova : NMR peak integration and impurity quantification .

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